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Introduction
RS102895 is a potent and selective small-molecule antagonist of the C-C chemokine receptor

2 (CCR2). This receptor, and its primary ligand, monocyte chemoattractant protein-1 (MCP-1 or

CCL2), play a pivotal role in the inflammatory response, primarily by mediating the migration of

monocytes and macrophages to sites of inflammation. The CCL2-CCR2 signaling axis has

been implicated in a variety of inflammatory and autoimmune diseases, making it a significant

target for therapeutic intervention. This technical guide provides a comprehensive overview of

the discovery, synthesis, and pharmacological characterization of RS102895.

Discovery
RS102895 was identified as a selective CCR2 antagonist through screening of chemical

libraries for compounds that could inhibit the binding of CCL2 to its receptor. It belongs to a

class of spiropiperidine-containing compounds and was found to bind with high affinity to the

CCR2 receptor, effectively inhibiting downstream signaling and subsequent monocyte

chemotaxis.[1] Its discovery provided a valuable tool for investigating the role of the CCL2-

CCR2 axis in various disease models and positioned it as a lead compound for the

development of anti-inflammatory therapeutics.
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A detailed, step-by-step synthesis protocol for RS102895 is not readily available in the public

domain. However, the synthesis of the core spiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one

structure, which is central to RS102895, has been described in the literature. The following

represents a general synthetic approach to this core scaffold.

Synthesis of the Spiro[4H-3,1-benzoxazine-4,4'-
piperidin]-2(1H)-one Core
The synthesis of the spiro[benzoxazine-piperidin]-one core generally involves the reaction of an

anthranilic acid derivative with a piperidinone derivative.
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Caption: General synthesis of the spiro[benzoxazine-piperidin]-one core.

The final synthesis of RS102895 would involve the subsequent alkylation of the piperidine

nitrogen with a suitable 2-[4-(trifluoromethyl)phenyl]ethyl group.
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RS102895 exerts its pharmacological effects by acting as a competitive antagonist at the

CCR2 receptor. By binding to the receptor, it prevents the binding of the endogenous ligand

CCL2. This inhibition blocks the downstream signaling cascade that is normally initiated by

CCL2 binding, thereby preventing the recruitment of monocytes and other inflammatory cells to

tissues.

The CCL2-CCR2 Signaling Pathway
The binding of CCL2 to CCR2, a G-protein coupled receptor (GPCR), activates several

intracellular signaling pathways, including the phosphatidylinositol 3-kinase (PI3K)/Akt pathway,

the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, and the

mitogen-activated protein kinase (MAPK) pathway. These pathways ultimately lead to cellular

responses such as chemotaxis, proliferation, and survival. RS102895 blocks the initial step of

this cascade.
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Caption: The CCL2-CCR2 signaling pathway and the inhibitory action of RS102895.

Quantitative Data
The following tables summarize the key quantitative data for RS102895.

Table 1: In Vitro Activity of RS102895
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Target Assay IC50 (nM) Reference

Human CCR2 Radioligand Binding 360 [2]

Human α1a Receptor Cell-based 130 [2]

Human α1d Receptor Cell-based 320 [2]

Rat Brain Cortex

5HT1a Receptor
Cell-based 470 [2]

Wild-type MCP-1

Receptor
Cell-based 550

D284N mutant MCP-1

Receptor
Cell-based 568

D284A mutant MCP-1

Receptor
Cell-based 1892

Table 2: Pharmacokinetic Properties of RS102895 in Mice

Parameter Value
Route of
Administration

Reference

Half-life (t1/2) ~1 hour Intraperitoneal (i.p.)

Effective Plasma

Concentration
≥ 20 ng/mL Intraperitoneal (i.p.)

Experimental Protocols
In Vivo Dosing and Pharmacokinetic Analysis in Mice
This protocol describes the administration of RS102895 to mice and the subsequent analysis of

plasma concentrations.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://timothyspringer.org/sites/g/files/omnuum3646/files/tas/files/chemotaxisassay-swope.pdf
https://timothyspringer.org/sites/g/files/omnuum3646/files/tas/files/chemotaxisassay-swope.pdf
https://timothyspringer.org/sites/g/files/omnuum3646/files/tas/files/chemotaxisassay-swope.pdf
https://timothyspringer.org/sites/g/files/omnuum3646/files/tas/files/chemotaxisassay-swope.pdf
https://www.benchchem.com/product/b1250010?utm_src=pdf-body
https://www.benchchem.com/product/b1250010?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1250010?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Workflow

Administer RS102895 (5 mg/kg, i.p.)
to mice

Collect blood samples at
specified time points

Separate plasma by
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Caption: Workflow for in vivo pharmacokinetic analysis of RS102895.

Methodology:

Animal Model: Male C57BL/6 mice (6-8 weeks old).

Drug Preparation: Dissolve RS102895 in a suitable vehicle (e.g., 10% DMSO in corn oil).

Administration: Administer RS102895 via intraperitoneal (i.p.) injection at a dose of 5 mg/kg.

Blood Sampling: Collect blood samples via cardiac puncture or tail vein at various time

points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 6, and 8 hours).
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Plasma Preparation: Collect blood into tubes containing an anticoagulant (e.g., EDTA) and

centrifuge at 4°C to separate the plasma.

Sample Analysis: Analyze plasma concentrations of RS102895 using a validated liquid

chromatography-tandem mass spectrometry (LC-MS/MS) method.

Data Analysis: Calculate pharmacokinetic parameters, such as half-life (t1/2), maximum

concentration (Cmax), and area under the curve (AUC), using appropriate software.

In Vitro Chemotaxis Assay
This protocol outlines a method to assess the ability of RS102895 to inhibit monocyte migration

towards a CCL2 gradient.

Methodology:

Cell Preparation: Isolate primary human monocytes from peripheral blood mononuclear cells

(PBMCs) or use a monocyte-like cell line (e.g., THP-1).

Chemotaxis Chamber: Use a Boyden chamber or a similar multi-well chemotaxis plate with a

porous membrane (e.g., 5 µm pore size).

Chemoattractant: Add CCL2 (e.g., 10 ng/mL) to the lower chamber of the chemotaxis plate.

Cell Treatment: Pre-incubate the monocytes with various concentrations of RS102895 or

vehicle control for 30-60 minutes at 37°C.

Cell Seeding: Add the treated monocytes to the upper chamber of the chemotaxis plate.

Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for a period

sufficient for cell migration (e.g., 90 minutes to 3 hours).

Quantification: After incubation, remove non-migrated cells from the top of the membrane.

Fix and stain the migrated cells on the underside of the membrane.

Analysis: Count the number of migrated cells in several fields of view using a microscope.

Calculate the percentage of inhibition of chemotaxis for each concentration of RS102895
compared to the vehicle control.
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Conclusion
RS102895 is a well-characterized and selective CCR2 antagonist that has been instrumental in

elucidating the role of the CCL2-CCR2 signaling axis in inflammatory processes. Its potent

inhibitory activity and documented in vivo efficacy in various preclinical models underscore its

potential as a therapeutic agent. This technical guide provides a foundational understanding of

the discovery, synthesis, and pharmacological properties of RS102895 to support further

research and development in the field of inflammation and immunology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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